molecular formula C13H8ClFN2 B427771 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 2069-47-8

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B427771
CAS No.: 2069-47-8
M. Wt: 246.67g/mol
InChI Key: BAMACVXNZHBYIR-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2069-47-8. It has a molecular weight of 246.67 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines, including “this compound”, can be synthesized from easily available chemicals. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Scientific Research Applications

  • Alzheimer’s Disease Imaging : Two fluorinated imidazo[1,2-a]pyridine derivatives were synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds showed binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues, making them potential radioligands for brain imaging in Alzheimer’s patients (Zeng et al., 2006).

  • Peripheral Benzodiazepine Receptors Study : Substituted imidazo[1,2-α]pyridines have been identified as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were labeled with iodine for potential in vivo studies using SPECT, a type of medical imaging (Katsifis et al., 2000).

  • Antitubercular Activity : A series of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antitubercular activity. Certain derivatives showed good antitubercular activity against Mycobacterium smegmatis (Abhale et al., 2016).

  • Fluorescent Properties for Biomarkers and Sensors : Imidazo[1,2-a]pyridines and pyrimidines, important organic fluorophores, have been investigated as biomarkers and photochemical sensors. Their luminescent properties can be influenced by substituents, making them suitable for various applications (Velázquez-Olvera et al., 2012).

  • Anticonvulsant Studies : New series of imidazo[1,2-a]pyridines with active pharmacophores were synthesized for potential use as anticonvulsant agents. Some compounds displayed potent anticonvulsant activity without toxicity (Ulloora et al., 2013).

  • Crystal Structure and DFT Study : A study on 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide revealed insights into its molecular structure through crystallographic analyses and density functional theory (DFT), useful for understanding its physicochemical properties (Qin et al., 2019).

  • Chemical Detoxification : Selenoester derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for chemical detoxification of mercury chloride (HgCl2), demonstrating potential in treating HgCl2 induced toxicity (Sharma et al., 2018).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a focus of current research .

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMACVXNZHBYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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